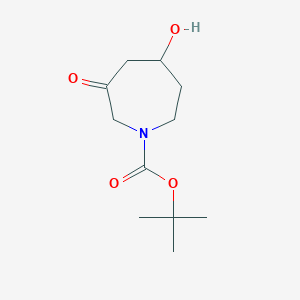

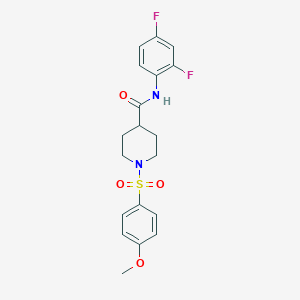

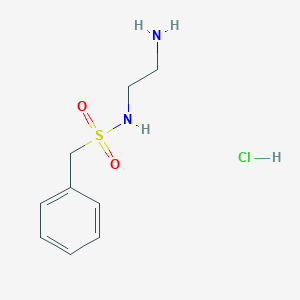

5-Hydroxy-3-oxo-azepane-1-carboxylic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxy-3-oxo-azepane-1-carboxylic acid tert-butyl ester, also known as HOCB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for use in drug development, as well as in biochemical and physiological studies. In

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

5-Hydroxy-3-oxo-azepane-1-carboxylic acid tert-butyl ester has been synthesized as part of studies on chiral cyclic amino acid esters. These compounds are synthesized from corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via intramolecular lactonization reactions. Such synthetic routes are notable for not requiring chiral catalysts or enzymes and avoid the need for separation by chiral column chromatography. The chiral compound's structure is determined through techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure comprising lactone and piperidine groups. This research highlights the compound's potential as a building block in organic synthesis and drug development due to its chiral and cyclic nature (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

Anticancer Properties

Further investigations have explored the anticancer properties of derivatives of 5-Hydroxy-3-oxo-azepane-1-carboxylic acid tert-butyl ester. Specific esters of this compound, such as tert-butyl esters of 3-azidomethyl-, 3-isocyanatomethyl-, 3-chloromethyl-, and 3-p-nitrophenylvinyl-7α-chloro-1,1-dioxoceph-3-em-4-carboxylic acid, have been synthesized and subjected to cytotoxic screening against cancer and normal cells in vitro. This research provides insights into the compound's utility in developing novel anticancer agents, showcasing its role in the synthesis of pharmacologically relevant molecules (Vorona, Veinberg, Shestakova, Kaņepe, Potorochina, Dikovskaya, Bokaldere, Petrova, Liepinsh, & Lukevics, 2007).

Polymer Chemistry

In the field of polymer chemistry, 5-Hydroxy-3-oxo-azepane-1-carboxylic acid tert-butyl ester and its derivatives have been employed in the synthesis of block copolymers. These materials, prepared using macroinitiators containing azo and peroxy groups, underscore the compound's versatility in crafting polymers with specific properties. Such research highlights its application in materials science, particularly in designing and synthesizing advanced polymeric materials with tailored functionalities (Hazer, Ayas, Beşirli, Saltek, & Baysal, 1989).

Propiedades

IUPAC Name |

tert-butyl 5-hydroxy-3-oxoazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(13)6-9(14)7-12/h8,13H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOECZTLTSPZISB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC(=O)C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700410.png)

![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2700419.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2700421.png)

![5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2700426.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2700427.png)